molecular formula C8H4ClF4NO B3041356 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide CAS No. 284664-78-4

2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide

Cat. No. B3041356
CAS RN: 284664-78-4
M. Wt: 241.57 g/mol
InChI Key: YCJRGNPPKUHVQB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound features a difluorophenyl group, a chloro group, and a difluoroacetamide moiety, which together contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds has been explored in the literature. For instance, trifluoroacetic acid-catalyzed synthesis has been used to create N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, which demonstrates the potential for synthesizing complex acetamide structures using catalytic methods . Although the exact synthesis of 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of 2-chloro-2,2-difluoroacetamide have been studied using electron diffraction and quantum chemical calculations . The studies predict a conformation where the C-Cl bond is approximately orthogonal to the CCON skeleton, and the NH2 group is slightly nonplanar. The structural parameters, such as bond distances and angles, have been refined using ab initio results as constraints. These findings provide a basis for understanding the molecular structure of related compounds, including 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide.

Chemical Reactions Analysis

The chemical reactivity of related acetamide compounds has been investigated through various analyses, including natural bond orbital (NBO) analysis and molecular electrostatic potential mapping . These studies help predict sites and relative reactivities towards electrophilic and nucleophilic attacks, which are crucial for understanding the chemical behavior of 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide in different reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been characterized using techniques such as vibrational spectroscopy, X-ray crystallography, and thermodynamic analysis . For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide has been determined, revealing intramolecular hydrogen bonding and intermolecular interactions that influence the compound's stability and reactivity . These studies provide insights into the properties of acetamide compounds, which can be extrapolated to understand the properties of 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide.

properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-8(12,13)7(15)14-6-2-1-4(10)3-5(6)11/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJRGNPPKUHVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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